molecular formula C8H4BrF B1373149 2-Bromo-4-fluorophenylacetylene CAS No. 1057670-01-5

2-Bromo-4-fluorophenylacetylene

Cat. No.: B1373149
CAS No.: 1057670-01-5
M. Wt: 199.02 g/mol
InChI Key: KMRRTBNWAYXVNX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenylacetylene (CAS 1057670-01-5) is a valuable building block in advanced organic synthesis and drug discovery research. This compound features both a bromine substituent and an acetylene group on a fluorophenyl ring, making it a versatile intermediate for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . The strategic inclusion of a fluorine atom is a common practice in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers utilize this scaffold in the development of potential therapeutic agents and advanced materials. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethynyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRRTBNWAYXVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Deployment of 2-Bromo-4-fluorophenylacetylene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Bromo-4-fluorophenylacetylene has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique trifunctional architecture—a terminal alkyne, a bromine atom, and a fluorine atom on a phenyl ring—offers a confluence of reactivity and desirable physicochemical properties. This technical guide provides an in-depth exploration of the potential applications of 2-Bromo-4-fluorophenylacetylene, delving into the synthetic strategies it enables and its role in the generation of diverse and potent bioactive molecules. We will examine its utility in the construction of kinase inhibitors, neuroprotective agents, and other emerging therapeutic classes, supported by detailed reaction protocols and mechanistic insights. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, inspiring innovative approaches to the design and synthesis of next-generation pharmaceuticals.

The Physicochemical and Strategic Advantages of the 2-Bromo-4-fluorophenylacetylene Scaffold

The efficacy of 2-Bromo-4-fluorophenylacetylene as a building block in medicinal chemistry stems from the distinct and synergistic contributions of its three key functional groups.

  • The Terminal Alkyne: This moiety is a gateway to a plethora of chemical transformations, most notably the Sonogashira cross-coupling reaction and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][] The linear geometry of the acetylene group can act as a rigid linker or project a substituent into a specific vector within a protein binding pocket. Its utility in targeting a wide range of proteins, including kinases and various receptors, has been well-documented.[3]

  • The Bromine Atom: The bromine substituent serves a dual purpose. Firstly, it is an excellent leaving group for various cross-coupling reactions, such as the Suzuki and Heck couplings, allowing for the introduction of additional molecular complexity.[4] Secondly, the presence of a halogen atom can significantly influence the pharmacokinetic properties of a drug candidate, often enhancing metabolic stability and membrane permeability.[5] In some instances, the bromine atom itself can form crucial halogen bonds with protein residues, thereby increasing binding affinity.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[6] Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby improving the pharmacokinetic profile of a molecule. The C-F bond is exceptionally strong, contributing to the overall stability of the compound.

The orthogonal reactivity of the bromo and terminal acetylene groups allows for a stepwise and controlled elaboration of the molecular scaffold, making 2-Bromo-4-fluorophenylacetylene an ideal starting point for the synthesis of complex and diverse compound libraries.

Core Synthetic Methodologies: Unleashing the Potential of 2-Bromo-4-fluorophenylacetylene

Two primary synthetic strategies unlock the vast potential of 2-Bromo-4-fluorophenylacetylene in medicinal chemistry: the Sonogashira cross-coupling reaction and click chemistry.

Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of drug discovery, this reaction is instrumental in linking the 2-Bromo-4-fluorophenylacetylene core to other heterocyclic systems, which are prevalent in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Sonogashira Cross-Coupling

  • To a degassed solution of the aryl halide (1.0 equiv.) and 2-Bromo-4-fluorophenylacetylene (1.2 equiv.) in a suitable solvent (e.g., a mixture of THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).

  • Degas the reaction mixture again for a few minutes.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

The choice of catalyst, ligand, base, and solvent can be critical and may require optimization depending on the specific substrates being coupled.[8]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkyne Terminal Alkyne (R'-C≡CH) Cu(I)_Acetylide Cu-C≡C-R' Alkyne->Cu(I)_Acetylide Cu(I), Base Cu(I)_Acetylide->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡C-R' L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled Product (R-C≡C-R') Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Click Chemistry: Building Molecular Diversity with Ease

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[1] This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal tool for generating large libraries of compounds for high-throughput screening.[][8] The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions within a protein's active site.

Experimental Protocol: General Procedure for CuAAC (Click Chemistry)

  • To a solution of 2-Bromo-4-fluorophenylacetylene (1.0 equiv.) and the desired organic azide (1.0 equiv.) in a suitable solvent system (e.g., a mixture of t-butanol and water), add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 equiv.) and a reducing agent like sodium ascorbate (0.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Alkyne 2-Bromo-4-fluorophenylacetylene Reaction_Conditions Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Solvent (e.g., tBuOH/H2O) Room Temperature Alkyne->Reaction_Conditions Azide Organic Azide (R-N3) Azide->Reaction_Conditions Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction_Conditions->Triazole

Caption: A generalized workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Therapeutic Applications: Case Studies and Future Directions

The unique structural features of 2-Bromo-4-fluorophenylacetylene make it an attractive starting point for the development of a wide range of therapeutic agents.

Kinase Inhibitors in Oncology
Neuroprotective Agents

There is a growing interest in the development of small molecules that can protect neurons from damage in neurodegenerative diseases. Certain thiadiazole derivatives have shown promise as neuroprotective agents.[13] 2-Bromo-4-fluorophenylacetylene can serve as a precursor for the synthesis of novel thiadiazole-based compounds. For instance, the terminal alkyne can be converted to a thiourea derivative, which can then be cyclized to form a 2-amino-1,3,4-thiadiazole ring. The bromo- and fluoro-substituents on the phenyl ring can enhance the neuroprotective activity and improve the pharmacokinetic properties of the final compound.

Other Potential Applications

The versatility of 2-Bromo-4-fluorophenylacetylene extends beyond kinase inhibitors and neuroprotective agents. Its ability to participate in a wide array of chemical reactions makes it a valuable tool for the synthesis of compounds targeting other disease areas. For example, derivatives of this molecule could be explored as:

  • Antiviral agents: The triazole moiety formed via click chemistry is a known pharmacophore in several antiviral drugs.

  • Antibacterial agents: The bromo- and fluoro-substituents can enhance the antibacterial potency of certain classes of compounds.[14]

  • Anti-inflammatory agents: The core structure can be incorporated into molecules designed to inhibit key inflammatory pathways.

Conclusion and Future Perspectives

2-Bromo-4-fluorophenylacetylene is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. The ability to selectively and sequentially functionalize the terminal alkyne and the bromine atom through well-established and high-yielding reactions like the Sonogashira coupling and click chemistry makes it an invaluable tool for drug discovery. While the full potential of this specific scaffold is still being explored, the foundational principles of its reactivity and the known biological activities of related compounds strongly suggest that 2-Bromo-4-fluorophenylacetylene will continue to play a significant role in the development of the next generation of therapeutic agents. As our understanding of disease biology deepens, the strategic application of such versatile building blocks will be crucial in designing and synthesizing novel drugs with improved efficacy and safety profiles.

References

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Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its remarkable reliability and functional group tolerance have made it an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules with applications in pharmaceuticals, natural products, and materials science.[1][3] This reaction allows for the direct connection of sp- and sp²-hybridized carbon centers, a crucial transformation in the construction of conjugated systems like arylalkynes and enynes.[4]

The substrate at the heart of this guide, 2-bromo-4-fluorophenylacetylene, presents a synthetically valuable building block. The fluorine substituent offers a means to modulate the electronic properties and metabolic stability of derivative compounds, a common strategy in medicinal chemistry. The bromo group provides a reactive handle for the Sonogashira coupling, while the terminal alkyne allows for subsequent transformations. Understanding the optimal conditions for the Sonogashira coupling of this specific substrate is therefore of significant interest to researchers in drug discovery and development.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5] A deep understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The Workhorse of C-C Bond Formation

The palladium cycle is where the key bond-forming events occur. It can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-4-fluorophenylacetylene. This step is often favored by electron-withdrawing groups on the aryl halide.[4][5]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center. This is often the rate-determining step of the overall reaction.[4][5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired diarylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

The Copper Co-Catalyst Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne.[1]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[4][5]

  • Deprotonation: A base, typically an amine, then deprotonates the alkyne to form a copper(I) acetylide intermediate.[1][6] This species is now primed for the crucial transmetalation step with the palladium center.

Visualizing the Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)(C≡CR)L₂ transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_halide Cu(I)X pi_complex [H-C≡CR • Cu(I)]⁺ cu_halide->pi_complex deprotonation Deprotonation (Base) pi_complex->deprotonation cu_acetylide Cu(I)-C≡CR deprotonation->cu_acetylide base_h Base-H⁺ deprotonation->base_h cu_acetylide->transmetalation aryl_halide Ar-Br (2-Bromo-4-fluorophenylacetylene) aryl_halide->oxidative_addition alkyne H-C≡CR alkyne->pi_complex base Base base->deprotonation

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Optimizing Reaction Parameters for 2-Bromo-4-fluorophenylacetylene

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For a substrate like 2-bromo-4-fluorophenylacetylene, which is an electron-deficient aryl bromide, specific considerations are necessary.

ParameterRecommended Conditions for 2-Bromo-4-fluorophenylacetyleneRationale & Causality
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂ (1-5 mol%)Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are often more stable and convenient to handle than Pd(0) sources.[4][5] They are reduced in situ to the active Pd(0) species. For challenging couplings, ligands like dppf can improve catalyst stability and activity.
Copper (I) Co-catalyst CuI (1-10 mol%)Copper(I) iodide is the most common and effective co-catalyst for activating the terminal alkyne.[7][8]
Base Amine bases (e.g., triethylamine, diisopropylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃)An amine base is required to neutralize the HBr byproduct.[1] It can also serve as the solvent. For sensitive substrates, a milder inorganic base may be preferred. Secondary amines can sometimes reversibly coordinate to the palladium center.[5]
Solvent Amine (if used as base), THF, DMF, or TolueneThe choice of solvent can influence reaction rates and solubility of reagents. Degassing the solvent is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1][5]
Temperature Room temperature to 65°CWhile many Sonogashira couplings proceed at room temperature, aryl bromides are generally less reactive than aryl iodides and may require gentle heating to achieve a reasonable reaction rate.[1]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation, and oxygen can promote the undesirable Glaser homocoupling of the alkyne.[1][5]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 2-bromo-4-fluorophenylacetylene. It is recommended to perform a small-scale test reaction to optimize conditions for a specific coupling partner.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method.

Materials:

  • 2-Bromo-4-fluorophenylacetylene

  • Terminal alkyne coupling partner

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-fluorophenylacetylene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of aryl bromide) followed by triethylamine (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-65°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite to remove the catalyst. Rinse the celite with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification by eliminating a toxic metal.[1]

Materials:

  • 2-Bromo-4-fluorophenylacetylene

  • Terminal alkyne coupling partner

  • Pd(OAc)₂ or a suitable palladium precatalyst

  • Phosphine ligand (e.g., PPh₃ or a more electron-rich phosphine)

  • Base (e.g., Cs₂CO₃ or an amine base like diisopropylamine)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the reaction solvent.

  • Reaction Setup: In the main reaction flask under an inert atmosphere, add 2-bromo-4-fluorophenylacetylene (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of aryl bromide).

  • Catalyst and Alkyne Addition: Add the pre-formed catalyst solution (or the palladium source and ligand directly) to the reaction mixture, followed by the terminal alkyne (1.1 equiv).

  • Reaction Monitoring and Workup: Follow steps 4-7 as described in Protocol 1. Note that copper-free reactions may require higher temperatures or longer reaction times.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Solvent, Base) setup->reagents alkyne Add Alkyne reagents->alkyne reaction Reaction (Stir/Heat) alkyne->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Filter, Quench) monitor->workup Complete extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification end End (Characterized Product) purification->end

Figure 2: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its in situ reduction. The use of more electron-rich phosphine ligands can sometimes enhance catalyst activity.[4]

    • Insufficient Temperature: Aryl bromides may require heating to facilitate oxidative addition.[1]

    • Base Incompatibility: The choice of base is crucial. Ensure it is strong enough to deprotonate the alkyne but not so strong as to cause side reactions.

  • Formation of Side Products:

    • Glaser Homocoupling: This is the most common side reaction, leading to the dimerization of the terminal alkyne. It is promoted by the presence of oxygen.[5] Rigorous degassing of solvents and maintaining an inert atmosphere are critical to minimize this. Copper-free conditions can also be employed.

    • Protodebromination: In some cases, the starting aryl bromide can be reduced. This can sometimes be suppressed by adjusting the solvent or base.

  • Purification Challenges:

    • Residual palladium and copper catalysts can sometimes be difficult to remove. Filtering through a pad of celite is a good first step. Additional purification techniques, such as treatment with a metal scavenger, may be necessary in some cases.

Conclusion

The Sonogashira coupling of 2-bromo-4-fluorophenylacetylene is a powerful and versatile reaction for the synthesis of a wide range of valuable compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently construct complex molecular architectures. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in both academic and industrial research settings.

References

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  • Hassan, J., Sevignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 7(4), 369-402. [Link]

  • Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985–7020. [Link]

  • Kalló, D., & Novák, Z. (2009). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 11(15), 3342–3345. [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • The Sonogashira Coupling. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

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The Alkyne Linchpin: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Arylacetylene Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate key physicochemical and biological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated building blocks highly sought after in drug discovery.[1] 2-Bromo-4-fluorophenylacetylene stands as a versatile and valuable trifunctional scaffold, presenting a reactive bromine atom for cross-coupling, a terminal alkyne for further elaboration, and a strategically placed fluorine atom to influence the electronic properties of the aromatic ring.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed application notes for leveraging 2-Bromo-4-fluorophenylacetylene in a suite of palladium-catalyzed cross-coupling reactions. By understanding the nuances of Sonogashira, Suzuki, Stille, and Heck couplings with this substrate, chemists can unlock its potential for constructing complex molecular architectures.

Synthesis of 2-Bromo-4-fluorophenylacetylene: A Preparative Overview

While not the primary focus of this guide, a reliable synthesis of the title compound is crucial for its application. A common synthetic route commences from the commercially available 2-bromo-4-fluoroaniline. The synthesis involves a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with a suitable acetylene source. A plausible, albeit generalized, synthetic workflow is outlined below. It is imperative to note that specific conditions may require optimization.

cluster_synthesis Synthesis of 2-Bromo-4-fluorophenylacetylene A 2-Bromo-4-fluoroaniline B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reaction with Acetylene Source (e.g., (Trimethylsilyl)acetylene, CuI) C->D E TMS-protected Intermediate D->E F Deprotection (e.g., K₂CO₃, MeOH) E->F G 2-Bromo-4-fluorophenylacetylene F->G

Caption: A representative synthetic workflow for 2-Bromo-4-fluorophenylacetylene.

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Terminal Alkynes

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling aryl halides with terminal alkynes.[2] This reaction is particularly well-suited for extending the acetylenic moiety of 2-Bromo-4-fluorophenylacetylene.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition with the aryl bromide, followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the coupled product and regenerates the active palladium(0) species. The presence of a base is crucial for the deprotonation of the terminal alkyne.

cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-Br) Coupling_intermediate Ar-Pd(II)-(C≡C-R)(L)₂ Pd_complex->Coupling_intermediate Transmetalation Cu_acetylide R-C≡C-Cu(I) Cu_acetylide->Pd_complex Coupling_intermediate->Pd0 Reductive Elimination (Ar-C≡C-R)

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of 2-Bromo-4-fluorophenylacetylene with Phenylacetylene

Materials:

  • 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Toluene, anhydrous (solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-4-fluorophenylacetylene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation: Representative Sonogashira Couplings
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuITEAToluene754~85-95
21-HexynePd(PPh₃)₄/CuIDiisopropylamineTHF656~80-90
3(Trimethylsilyl)acetylenePdCl₂(dppf)/CuIK₂CO₃DMF903~90-98

Note: Yields are estimated based on typical Sonogashira reactions of similar substrates and may vary depending on the specific conditions and scale.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron compound with an organic halide.[3][4] This reaction is ideal for the arylation or vinylation of 2-Bromo-4-fluorophenylacetylene.

Mechanistic Rationale

The Suzuki coupling catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with an activated boronate species, which is formed by the reaction of the boronic acid with a base. Reductive elimination of the resulting diorganopalladium(II) complex affords the biaryl product and regenerates the Pd(0) catalyst.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Ox_add Ar-Pd(II)-Br(L)₂ Pd0->Ox_add Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-R(L)₂ Ox_add->Transmetalation Transmetalation Boronate [R-B(OH)₃]⁻ Boronate->Ox_add Transmetalation->Pd0 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of 2-Bromo-4-fluorophenylacetylene with Phenylboronic Acid

Materials:

  • 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1) (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-4-fluorophenylacetylene, phenylboronic acid, and potassium carbonate in the toluene/ethanol/water solvent mixture.

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to reflux (around 80-90 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8512~80-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1008~85-98
3Vinylboronic acid pinacol esterPd₂(dba)₃/SPhosK₃PO₄THF/H₂O7016~75-90

Note: Yields are estimated based on typical Suzuki reactions of similar substrates and may vary.

Stille Coupling: Employing Organostannanes

The Stille reaction offers a mild and versatile method for carbon-carbon bond formation by coupling an organic halide with an organostannane reagent.[5][6] It is particularly useful due to the air and moisture stability of many organotin compounds.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-couplings, the Stille reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst. The key step is the transmetalation of the organic group from the organostannane to the palladium(II) center. Subsequent reductive elimination yields the cross-coupled product.

cluster_stille Stille Catalytic Cycle Pd0 Pd(0)L₂ Ox_add_stille Ar-Pd(II)-Br(L)₂ Pd0->Ox_add_stille Oxidative Addition (Ar-Br) Transmetalation_stille Ar-Pd(II)-R(L)₂ Ox_add_stille->Transmetalation_stille Transmetalation Organostannane R-Sn(Bu)₃ Organostannane->Ox_add_stille Transmetalation_stille->Pd0 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol: Stille Coupling of 2-Bromo-4-fluorophenylacetylene with Tributyl(phenyl)tin

Materials:

  • 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

  • Tributyl(phenyl)tin (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Bromo-4-fluorophenylacetylene and Pd(PPh₃)₄.

  • Add anhydrous DMF and stir to dissolve.

  • Add tributyl(phenyl)tin to the reaction mixture.

  • Heat the reaction to 90-100 °C and monitor its progress.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Stille Couplings
EntryOrganostannane PartnerCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄NoneDMF9512~70-85
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂CuITHF7016~75-90
32-(Tributylstannyl)thiophenePd₂(dba)₃/AsPh₃LiClDioxane10010~65-80

Note: Yields are estimated based on typical Stille reactions and may require optimization. Organotin reagents are toxic and should be handled with appropriate safety precautions.

Heck-Mizoroki Coupling: Olefination of Aryl Halides

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[7][8] This reaction can be used to couple 2-Bromo-4-fluorophenylacetylene with various olefins.

Mechanistic Rationale

The Heck reaction begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of HBr with a base regenerates the Pd(0) catalyst.

cluster_heck Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ Ox_add_heck Ar-Pd(II)-Br(L)₂ Pd0->Ox_add_heck Oxidative Addition (Ar-Br) Insertion R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ Ox_add_heck->Insertion Migratory Insertion Alkene Alkene Alkene->Ox_add_heck Elimination [HPd(II)BrL₂] Insertion->Elimination β-Hydride Elimination (Substituted Alkene) Elimination->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Detailed Protocol: Heck Coupling of 2-Bromo-4-fluorophenylacetylene with Styrene

Materials:

  • 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • In a sealable reaction tube, combine 2-Bromo-4-fluorophenylacetylene, Pd(OAc)₂, and P(o-tol)₃.

  • Add acetonitrile, triethylamine, and styrene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture and filter to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Representative Heck-Mizoroki Couplings
EntryAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/P(o-tol)₃TEAAcetonitrile10012~70-85
2n-Butyl acrylatePd(PPh₃)₄K₂CO₃DMF12010~65-80
34-VinylpyridinePdCl₂(dppf)NaOAcDMA11018~60-75

Note: Yields are estimated based on typical Heck reactions and are subject to optimization.

Conclusion and Future Perspectives

2-Bromo-4-fluorophenylacetylene is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Sonogashira, Suzuki, Stille, and Heck—provide a powerful toolkit for its elaboration. The protocols and data presented herein, derived from established methodologies for analogous substrates, offer a solid foundation for researchers to explore the rich chemistry of this fluorinated arylacetylene. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of building blocks like 2-Bromo-4-fluorophenylacetylene will undoubtedly play a pivotal role in driving innovation.

References

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  • Google Patents. Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]

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  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508-524. [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]

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  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton, University of Southampton.[Link]

  • Espinet, P., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.2017 . [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
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  • Zhang, C., et al. Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Org. Chem. Front.2020 . [Link]

  • Wang, X., et al. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. MDPI.2023 . [Link]

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Application Note: A Protocol for the Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles from 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, acting as a crucial pharmacophore and a bioisosteric replacement for amide bonds in numerous therapeutic agents.[1][2] Its prevalence is largely due to the development of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient, reliable, and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of triazoles using 2-Bromo-4-fluorophenylacetylene as a key building block. The presence of bromo and fluoro substituents on the phenyl ring offers valuable handles for further chemical diversification, making the resulting triazole products highly valuable intermediates in drug discovery pipelines. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a step-by-step experimental guide, and offer expert insights into reaction optimization and characterization.

The Underpinning Chemistry: Azide-Alkyne Cycloaddition

The synthesis of 1,2,3-triazoles from azides and alkynes is a classic example of a 1,3-dipolar cycloaddition. While the thermal reaction requires harsh conditions and often yields a mixture of regioisomers (1,4- and 1,5-disubstituted), the introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and provides exquisite control, yielding almost exclusively the 1,4-disubstituted regioisomer.[5]

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle that begins with the interaction between the copper(I) catalyst and the terminal alkyne.[6] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[5][7]

The key steps are:

  • Formation of Copper Acetylide: The Cu(I) ion coordinates with the alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[6][8]

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. This is followed by a cyclization event where the azide attacks the acetylide, leading to a six-membered copper-containing metallacycle.[5] Some theoretical studies suggest this process involves two copper centers, which helps to lower the activation energy.[9][10]

  • Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[5]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output cluster_redox Catalyst Generation Cu_I Cu(I) Catalyst Cu_Alkyne π-Complex Cu_I->Cu_Alkyne + R-C≡CH Cu_Acetylide Copper(I) Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Triazolide Triazolyl-Copper Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ Product 1,4-Disubstituted Triazole Triazolide->Product Alkyne 2-Bromo-4-fluorophenylacetylene Alkyne->Cu_Alkyne Azide Organic Azide (R'-N₃) Azide->Metallacycle Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I + Ascorbate Ascorbate Sodium Ascorbate

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Regioselectivity: The CuAAC vs. RuAAC Distinction

It is crucial for researchers to know that an alternative catalytic system exists. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite 1,5-disubstituted regioisomer.[11] The RuAAC reaction proceeds via a distinct oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate that leads to the 1,5-triazole product.[12][13] This complementary reactivity offers powerful control over the final molecular architecture. This protocol will focus exclusively on the more common CuAAC method.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a 1,4-disubstituted triazole from 2-Bromo-4-fluorophenylacetylene and a representative organic azide (Benzyl Azide).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molarity / AmountMoles (mmol)Supplier Notes (Example)
2-Bromo-4-fluorophenylacetyleneC₈H₄BrF201.02201 mg1.0>97% Purity (Sigma-Aldrich)
Benzyl AzideC₇H₇N₃133.15140 mg1.05Synthesized or Commercially Available
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.6812.5 mg0.05 (5 mol%)ACS Reagent Grade
Sodium L-AscorbateC₆H₇NaO₆198.1119.8 mg0.10 (10 mol%)>99% Purity (Sigma-Aldrich)
tert-Butanol (t-BuOH)C₄H₁₀O74.125 mL-ACS Reagent Grade
Deionized WaterH₂O18.025 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL-ACS Reagent Grade
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49~20 mL-Aqueous Solution
BrineNaCl58.44~20 mL-Saturated Aqueous Solution
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-For Drying
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Flash column chromatography system

Experimental Workflow

Workflow A 1. Dissolve Reactants Alkyne & Azide in t-BuOH/H₂O C 3. Add Catalyst Add CuSO₄ solution to the reaction mixture A->C B 2. Prepare Catalyst & Reductant Stock solutions of CuSO₄ and Sodium Ascorbate in H₂O B->C D 4. Initiate Reaction Add Sodium Ascorbate solution. Stir at RT. B->D C->D E 5. Monitor Progress Check reaction completion via TLC D->E F 6. Work-up Quench with NH₄Cl, Extract with EtOAc E->F If complete G 7. Wash & Dry Wash organic layer with brine, dry over MgSO₄ F->G H 8. Concentrate Remove solvent using a rotary evaporator G->H I 9. Purify Purify crude product via flash column chromatography H->I J 10. Characterize Analyze pure product (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis and purification of the triazole product.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-Bromo-4-fluorophenylacetylene (201 mg, 1.0 mmol) and Benzyl Azide (140 mg, 1.05 mmol) in a solvent mixture of t-BuOH (5 mL) and deionized water (5 mL). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add an aqueous solution of Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol in 0.5 mL H₂O) to the flask. The solution should turn a pale blue.

  • Reaction Initiation: Add a freshly prepared aqueous solution of Sodium Ascorbate (19.8 mg, 0.10 mmol in 0.5 mL H₂O). Upon addition, the solution may turn from blue to a yellowish or greenish-brown color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting alkyne (visualized under UV light) typically indicates reaction completion. Reactions are often complete within 1-4 hours.[14]

  • Work-up: Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers. Wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes:EtOAc) to yield the pure triazole product.[15]

Characterization of the Product

Structural confirmation of the synthesized triazole is paramount. NMR spectroscopy is the primary tool for this purpose.[16]

  • ¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the C5-proton of the triazole ring, which typically appears in the downfield region of the spectrum (δ 7.5 - 8.5 ppm).[17] Other expected signals include the aromatic protons from the 2-bromo-4-fluorophenyl group and the protons from the benzyl group.

  • ¹³C NMR Spectroscopy: The two carbon atoms of the triazole ring (C4 and C5) will appear in the aromatic region, typically between 120 and 150 ppm.[17]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Expert Insights & Troubleshooting

  • Causality of Reagent Stoichiometry: A slight excess of the azide (1.05-1.1 equivalents) is often used to ensure the complete consumption of the more valuable alkyne starting material.

  • Importance of Fresh Reductant: Sodium ascorbate solutions should be made fresh before use. Ascorbic acid is prone to oxidation, and using an old solution can lead to incomplete reduction of Cu(II) and sluggish or failed reactions.

  • Solvent Choice: While t-BuOH/H₂O is a robust and common solvent system, other solvents like DMSO, DMF, or methanol/water can also be effective.[15] The aqueous component is known to accelerate the CuAAC reaction.[5]

  • Ligand Acceleration: For more complex substrates or to minimize copper loading, the addition of a copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction and protect sensitive functional groups from oxidative damage.[7][18]

  • Copper Removal: Residual copper can sometimes complicate purification or downstream applications. If the product is a solid, a suspension in a dilute ammonium hydroxide solution followed by filtration can be an effective method to remove coordinated copper.[19]

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides an exceptionally powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By following this detailed protocol, researchers can efficiently synthesize triazoles from 2-Bromo-4-fluorophenylacetylene, generating versatile molecular building blocks that are primed for further functionalization in the pursuit of novel therapeutics and chemical probes.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Note: While not in the provided search, this is a foundational paper for the topic and included for scientific completeness. The provided search results cover the concepts extensively.)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(15), 8344-8353. Retrieved from [Link]

  • Singh, R., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106789. Retrieved from [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8594-8686. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(1), 1. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. The Journal of Organic Chemistry, 86(1), 1-10. Retrieved from [Link]

  • ChemEd Xchange. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • ACS Catalysis. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5346-5356. Retrieved from [Link]

  • PubMed Central. (2021). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry, 223, 113637. Retrieved from [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • National Institutes of Health. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 18(29), 19639-19647. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Molecules. (2017). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 22(7), 1083. Retrieved from [Link]

  • ChemEd Xchange. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Rasmussen, L. K., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]

  • ACS Publications. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(1), 1-3. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for a Versatile Building Block

2-Bromo-4-fluorophenylacetylene is a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a bromo, a fluoro, and an acetylene group, allows for a diverse range of subsequent chemical transformations. The bromine atom can participate in various cross-coupling reactions, while the terminal alkyne is amenable to click chemistry, Sonogashira couplings, and other addition reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Given its utility as a molecular scaffold, the purity of 2-Bromo-4-fluorophenylacetylene is of paramount importance. Trace impurities can lead to unpredictable side reactions, decreased yields in subsequent steps, and the introduction of unwanted and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a detailed, step-by-step procedure for the purification of 2-Bromo-4-fluorophenylacetylene, with an emphasis on the scientific rationale behind each step to ensure a highly pure final product.

Understanding the Impurity Profile: A Necessary Prerequisite

A robust purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to 2-Bromo-4-fluorophenylacetylene is the Sonogashira coupling of a 1,2-dibromo-4-fluorobenzene derivative with a protected acetylene, followed by deprotection, or directly with a suitable acetylene source.[1][2][3] This reaction, while efficient, can introduce several classes of impurities that must be removed.

Table 1: Potential Impurities from the Synthesis of 2-Bromo-4-fluorophenylacetylene

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials 1-Bromo-2-iodo-4-fluorobenzene, (Trimethylsilyl)acetyleneIncomplete reaction conversion.
Homocoupled Byproducts Bis(2-bromo-4-fluorophenyl)acetylene, 1,4-Bis(trimethylsilyl)buta-1,3-diyneGlaser-type side reactions, particularly in the presence of oxygen.[1][3][4]
Catalyst Residues Palladium complexes, Copper salts, Phosphine ligandsRemnants from the Sonogashira coupling catalyst system.
Solvent and Reagents Triethylamine, Tetrahydrofuran (THF), TolueneResidual solvents and bases used in the reaction.
Side-Reaction Products Debrominated or defluorinated analogsReductive dehalogenation under certain reaction conditions.

A Two-Stage Purification Strategy: From Crude Mixture to High Purity

Our recommended purification protocol employs a two-stage approach designed to efficiently remove the diverse range of potential impurities. The first stage is an aqueous workup to eliminate water-soluble impurities, followed by a more rigorous purification using flash column chromatography to separate the target compound from structurally similar organic byproducts.

Purification_Workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup crude_product->aqueous_workup Removal of salts, water-soluble reagents organic_layer Crude Organic Product aqueous_workup->organic_layer chromatography Flash Column Chromatography organic_layer->chromatography Separation of organic impurities pure_product Pure 2-Bromo-4-fluorophenylacetylene chromatography->pure_product analysis Purity Assessment (TLC, GC-MS, NMR) pure_product->analysis Verification of Purity Purity_Assessment purified_product Purified Product tlc_analysis TLC Analysis purified_product->tlc_analysis Single Spot Verification gcms_analysis GC-MS Analysis purified_product->gcms_analysis Purity (%) and Mass Verification nmr_analysis NMR Spectroscopy purified_product->nmr_analysis Structural Confirmation final_purity Purity Confirmed (>98%) tlc_analysis->final_purity gcms_analysis->final_purity nmr_analysis->final_purity

Sources

Application Note and Protocol for the Large-Scale Synthesis of 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Bromo-4-fluorophenylacetylene in Medicinal Chemistry

2-Bromo-4-fluorophenylacetylene is a key building block in the synthesis of a wide range of pharmaceutical compounds. Its unique trifunctional nature—a terminal alkyne for coupling reactions, a bromine atom for further functionalization or metallation, and a fluorine atom to modulate pharmacokinetic properties—makes it an invaluable intermediate in drug discovery and development. The ability to produce this reagent on a large scale with high purity and yield is therefore of significant interest to the pharmaceutical industry.

This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 2-Bromo-4-fluorophenylacetylene, commencing from the readily available 4-fluorobenzaldehyde. The synthetic strategy is a robust two-step process involving the bromination of 4-fluorobenzaldehyde to yield 2-bromo-4-fluorobenzaldehyde, followed by a Corey-Fuchs reaction to install the terminal alkyne. This guide is designed to be a self-validating system, with detailed explanations for each experimental choice, ensuring both scientific rigor and practical applicability.

Synthetic Strategy: A Two-Pronged Approach to a Key Intermediate

The synthesis is logically divided into two main stages. This approach was selected for its reliability, scalability, and the commercial availability of the starting materials.

  • Electrophilic Aromatic Bromination: The initial step involves the selective bromination of 4-fluorobenzaldehyde at the ortho-position to the aldehyde group. The fluorine atom, being an ortho-, para-director, along with the meta-directing aldehyde, favors the formation of the desired 2-bromo-4-fluorobenzaldehyde.

  • Corey-Fuchs Homologation: The resulting aldehyde is then converted to the terminal alkyne via the Corey-Fuchs reaction. This reliable one-carbon homologation proceeds through a dibromo-olefin intermediate, which is then treated with a strong base to afford the desired 2-Bromo-4-fluorophenylacetylene.[1][2][3][4]

Visualizing the Synthesis: A Step-by-Step Workflow

The following diagram illustrates the overall workflow for the large-scale synthesis of 2-Bromo-4-fluorophenylacetylene.

G cluster_0 PART 1: Bromination cluster_1 PART 2: Corey-Fuchs Reaction Start 4-Fluorobenzaldehyde Bromination Bromination with Bromide Reagent in Acid Solution Start->Bromination Step 1.1 Workup1 Quenching, Extraction, and Washing Bromination->Workup1 Step 1.2 Purification1 Purification of 2-Bromo-4-fluorobenzaldehyde Workup1->Purification1 Step 1.3 Intermediate 2-Bromo-4-fluorobenzaldehyde Purification1->Intermediate CoreyFuchs Reaction with CBr4 and PPh3 Intermediate->CoreyFuchs Step 2.1 BaseTreatment Treatment with n-BuLi CoreyFuchs->BaseTreatment Step 2.2 Workup2 Quenching and Extraction BaseTreatment->Workup2 Step 2.3 Purification2 Purification of Final Product Workup2->Purification2 Step 2.4 FinalProduct 2-Bromo-4-fluorophenylacetylene Purification2->FinalProduct G Aldehyde 2-Bromo-4-fluorobenzaldehyde Wittig Wittig-type Reaction Aldehyde->Wittig Reagents CBr4 + PPh3 Ylide Formation of Phosphorus Ylide Reagents->Ylide Ylide->Wittig Dibromoolefin 1,1-Dibromo-2-(2-bromo-4-fluorophenyl)ethene Wittig->Dibromoolefin Elimination Elimination and Metal-Halogen Exchange Dibromoolefin->Elimination Base n-BuLi Base->Elimination FinalProduct 2-Bromo-4-fluorophenylacetylene Elimination->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Improving Yield and Reproducibility for the Sonogashira Coupling with 2-Bromo-4-fluorophenylacetylene

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Sonogashira coupling of 2-Bromo-4-fluorophenylacetylene. This substrate presents a unique combination of electronic and steric challenges that require careful optimization of reaction conditions to achieve high yields and purity.

Section 1: Troubleshooting Common Issues

This section addresses the most common problems encountered during the Sonogashira coupling of 2-Bromo-4-fluorophenylacetylene.

Q1: My reaction shows no conversion or very low yield. What are the primary causes?

Low or no yield is the most frequent issue and can stem from several sources, often related to catalyst inactivation or suboptimal reaction conditions.

  • Cause 1: Inactive Palladium Catalyst. The active catalyst in the Sonogashira reaction is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ for the catalytic cycle to begin.[2] This reduction can be inefficient if the conditions are not optimal. Furthermore, Pd(0) complexes are sensitive to air, and inadequate degassing can lead to oxidation and inactivation.[2]

  • Solution:

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw (for at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[2][3] Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Choice: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, which does not require an in-situ reduction step.[4] However, be aware that Pd(PPh₃)₄ is more sensitive to air and has a shorter shelf-life than Pd(II) precatalysts.[1][4]

    • Ligand Selection: The standard PPh₃ ligand may not be optimal for this substrate. The 2-bromo group introduces steric hindrance, while the 4-fluoro group is electron-withdrawing. A more electron-rich and bulky phosphine ligand, such as P(t-Bu)₃, can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, improving overall catalytic turnover.[1]

  • Cause 2: Impure or Inactive Copper(I) Iodide. The CuI co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][5] CuI is easily oxidized to inactive Cu(II) species, which are often greenish or blue in color. Fresh, high-purity CuI should be off-white to light tan.

  • Solution:

    • Use freshly purchased, high-purity CuI. If the purity is suspect, it can be purified by dissolving it in a saturated aqueous KI solution, followed by precipitation with water and washing with water and ethanol.

    • Consider activating the CuI by heating it under a vacuum before use.

  • Cause 3: Inappropriate Base or Solvent. The base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct.[2] The solvent must dissolve all reactants and intermediates.[6]

  • Solution:

    • Base: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent.[2] For challenging substrates, a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ might be more effective, particularly in copper-free systems.[2]

    • Solvent: While THF is common, it has been anecdotally reported to promote the formation of palladium black (inactive palladium).[7] Consider switching to a different solvent system, such as DMF, acetonitrile, or using the amine base as the solvent.[6][8]

Q2: I'm observing a significant amount of a side product from the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, resulting in the formation of a diyne. This process is copper-mediated and promoted by the presence of oxygen.[2][9]

  • Cause: The presence of oxygen in the reaction mixture facilitates the oxidative dimerization of the copper acetylide intermediate.[2]

  • Solution:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is completely free of oxygen by using rigorous degassing techniques as described above.[2][9]

    • Reduce Copper Loading: Use the minimum effective amount of CuI, typically 1-5 mol%.

    • Adopt a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][8] Copper-free Sonogashira reactions are well-established and often provide cleaner results, although they may require higher temperatures or more specialized ligands and bases to proceed at a reasonable rate.[8]

Q3: My catalyst seems to have decomposed (the solution turned black). What went wrong?

The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition. This occurs when the Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive.

  • Cause 1: High Temperature. While heating can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition, especially with less stable catalyst systems.

  • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. For aryl bromides, this is often in the range of 50-80 °C. Room temperature reactions are possible but may require more active catalyst systems.[2][3]

  • Cause 2: Incorrect Ligand-to-Palladium Ratio. An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

  • Solution: Ensure an adequate ligand-to-palladium ratio. When using a precatalyst like PdCl₂(PPh₃)₂, adding 1-2 equivalents of additional PPh₃ ligand can help stabilize the active Pd(0) species.

  • Cause 3: Solvent Effects. As mentioned, certain solvents like THF may promote the formation of palladium black under some conditions.[7]

  • Solution: Experiment with alternative solvents such as DMF, acetonitrile, or toluene.[6]

Section 2: FAQs - Optimizing Your Reaction

Q4: Which palladium source and ligand are best suited for 2-Bromo-4-fluorophenylacetylene?

The choice of catalyst and ligand is critical for this electronically and sterically demanding substrate.

  • Palladium Source: Both Pd(II) and Pd(0) sources are viable. PdCl₂(PPh₃)₂ is more stable and easier to handle, while Pd(PPh₃)₄ can provide faster initiation.[1][4] For difficult couplings, generating a more active catalyst in situ from a source like Pd₂(dba)₃ combined with a specialized ligand is often a superior strategy.[1]

  • Ligand Selection: The electron-withdrawing nature of the fluorine atom can slow the oxidative addition step.[1] To counteract this, using electron-rich and sterically bulky phosphine ligands is highly recommended.[1] These ligands promote both the initial oxidative addition and the final reductive elimination step of the catalytic cycle.[1]

Ligand TypeExample(s)Rationale for Use with 2-Bromo-4-fluorophenylacetylene
Standard PPh₃Common starting point, but may be inefficient for this substrate.
Bulky, Electron-Rich P(t-Bu)₃, SPhos, XPhosIncreases rate of oxidative addition and reductive elimination; prevents catalyst dimerization.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and active palladium complexes, often effective in copper-free systems.[1]

Q5: What is the precise role of the copper(I) iodide co-catalyst, and are there situations where I should avoid it?

The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira reaction by participating in its own catalytic cycle that intersects with the palladium cycle.[1][2]

  • Role of Copper:

    • The base deprotonates the terminal alkyne.

    • The resulting acetylide reacts with CuI to form a copper acetylide intermediate.[5]

    • This copper acetylide undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center.[1] This process is generally faster than the direct reaction of the alkyne with the palladium complex, allowing the reaction to proceed under milder conditions.[9]

  • When to Avoid Copper:

    • To Prevent Glaser Homocoupling: As discussed in Q2, this is the primary reason to move to a copper-free system.[2][8]

    • Substrate Incompatibility: If your coupling partner or product contains functional groups that can chelate or react with copper, it is essential to use a copper-free method.[2]

    • Toxicity Concerns: In pharmaceutical and materials science applications, residual copper can be highly undesirable, making copper-free methods preferable.[8]

Section 3: Experimental Protocols & Diagrams

Diagram: The Sonogashira Catalytic Cycle

This diagram illustrates the interconnected palladium and copper cycles that drive the reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl trans-ArPd(II)XL₂ oxidative_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_alkyne trans-ArPd(II)(alkynyl)L₂ transmetal->pd2_alkyne cui CuX transmetal->cui isomerization cis/trans Isomerization pd2_alkyne->isomerization pd2_cis cis-ArPd(II)(alkynyl)L₂ isomerization->pd2_cis reductive_elim Reductive Elimination pd2_cis->reductive_elim reductive_elim->pd0 product Ar-Alkyne reductive_elim->product cu_acetylide Cu(I)-Acetylide cu_acetylide->transmetal alkyne_deprot Alkyne Deprotonation alkyne_deprot->cu_acetylide base_h Base-H⁺X⁻ alkyne_deprot->base_h cui->alkyne_deprot aryl_halide Ar-X aryl_halide->oxidative_add alkyne H-Alkyne alkyne->alkyne_deprot base Base base->alkyne_deprot

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 2-Bromo-4-fluorophenylacetylene.

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and 2-Bromo-4-fluorophenylacetylene (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne coupling partner (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling byproducts.

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and 2-Bromo-4-fluorophenylacetylene (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and powdered K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne coupling partner (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Diagram: Troubleshooting Workflow

Use this decision tree to diagnose and solve common reaction failures.

Troubleshooting_Workflow start Low or No Yield check_catalyst Was Pd black observed? start->check_catalyst check_sm Starting material fully consumed? check_catalyst->check_sm No sol_catalyst Action: 1. Lower temperature. 2. Increase ligand load. 3. Change solvent (e.g., from THF). check_catalyst->sol_catalyst Yes check_glaser Significant Glaser homocoupling observed? check_sm->check_glaser Yes sol_inactive Action: 1. Use fresh/active catalyst & CuI. 2. Ensure rigorous degassing. 3. Switch to a more active ligand (e.g., P(t-Bu)₃). 4. Increase temperature. check_sm->sol_inactive No sol_glaser Action: 1. Improve degassing procedure. 2. Switch to a copper-free protocol. check_glaser->sol_glaser Yes sol_ok Reaction is likely successful. Proceed to purification. check_glaser->sol_ok No

Caption: A decision tree for troubleshooting poor Sonogashira coupling outcomes.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sonogashira coupling. Retrieved from [Link]

  • Shafiee, M., Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7350. doi:10.1039/D0RA10575A. Retrieved from [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Banu, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. doi:10.1021/cr050992x. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Current Literature. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Sonogashira Couplings of 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of homocoupling byproducts in reactions involving 2-Bromo-4-fluorophenylacetylene. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure you can confidently navigate the challenges of product purification in Sonogashira and related cross-coupling reactions.

Introduction: The Challenge of Homocoupling

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes[1]. When working with 2-Bromo-4-fluorophenylacetylene, a common and often frustrating side reaction is the formation of a homocoupling byproduct, 1,4-bis(2-bromo-4-fluorophenyl)buta-1,3-diyne. This symmetric diyne, often referred to as a Glaser coupling product, arises from the oxidative dimerization of the terminal alkyne. Its formation reduces the yield of the desired heterocoupled product and introduces a significant purification challenge due to its structural similarity to the starting material and the desired product.

This guide will equip you with the knowledge to not only mitigate the formation of this byproduct but also to effectively remove it from your reaction mixture.

Part 1: Troubleshooting Guide - Removal of Homocoupling Byproducts

This section addresses common issues encountered during the purification of Sonogashira reaction products derived from 2-Bromo-4-fluorophenylacetylene.

Issue 1: Significant quantity of a non-polar byproduct is observed by TLC/LC-MS, which complicates the purification of my desired product.

Q1: What is this byproduct and why does it form?

A1: The primary byproduct you are likely observing is 1,4-bis(2-bromo-4-fluorophenyl)buta-1,3-diyne. This molecule is the result of the homocoupling of your starting alkyne, 2-Bromo-4-fluorophenylacetylene. This reaction is predominantly catalyzed by the copper(I) co-catalyst in the presence of an oxidant, which is often atmospheric oxygen. The mechanism involves the formation of a copper acetylide intermediate that then undergoes oxidative dimerization.

Q2: How can I confirm the identity of the byproduct?

A2: The homocoupling product will have a mass corresponding to double the molecular weight of the starting alkyne minus two hydrogen atoms. For 2-Bromo-4-fluorophenylacetylene (C₈H₄BrF, M.W. ≈ 200.02 g/mol ), the homocoupling byproduct (C₁₆H₆Br₂F₂, M.W. ≈ 398.03 g/mol ) will have a distinct isotopic pattern in the mass spectrum due to the presence of two bromine atoms. By comparison, your desired cross-coupled product will have a different molecular weight depending on the coupling partner.

Q3: What are the recommended methods for removing the homocoupling byproduct?

A3: The removal strategy depends on the physical properties of your desired product versus the homocoupling byproduct. Generally, the symmetrical diyne byproduct is less polar and potentially less soluble in certain solvents than the often more complex, unsymmetrical desired product. Here are three common purification strategies:

  • Flash Column Chromatography: This is the most common and often most effective method.

  • Recrystallization/Precipitation: This method exploits differences in solubility.

  • Preparative TLC/HPLC: For small-scale reactions or when baseline separation is difficult to achieve with flash chromatography.

Part 2: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired cross-coupled product from the less polar homocoupling byproduct.

Step-by-Step Methodology:

  • Work-up: After the reaction is complete, perform a standard aqueous work-up. A common procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, washing with saturated aqueous ammonium chloride to remove the bulk of the copper catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Solvent System Selection: The key to a successful separation is choosing an appropriate solvent system. The homocoupling byproduct, being more symmetrical and less polar, will have a higher Rf value than the desired product.

    • Initial Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for non-polar compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate.

    • Target Rf: Aim for an Rf of ~0.3 for your desired product to ensure good separation.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica with your chosen starting eluent.

  • Loading the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique generally results in better separation.

    • Wet Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it directly onto the column.

  • Elution:

    • Start with a low polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (gradient elution) to first elute the higher Rf homocoupling byproduct, followed by your desired product.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

Data Presentation: Example Solvent Systems and Expected Rf Values

Compound TypeExample Structure (Generic Ar')Typical Eluent System (Hexane:EtOAc)Estimated Rf (Desired Product)Estimated Rf (Byproduct)
Aryl-Aryl Coupled Product95:5 to 80:200.2 - 0.4> 0.6
Heteroaryl Coupled Product80:20 to 50:500.1 - 0.3> 0.5

Note: These are estimated values and should be optimized for each specific reaction.

Protocol 2: Purification by Recrystallization

This method is effective if there is a significant difference in solubility between your desired product and the homocoupling byproduct. Symmetrical molecules like the diyne byproduct often have lower solubility in certain solvents and may crystallize out more readily.

Step-by-Step Methodology:

  • Solvent Screening:

    • Take a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating.

    • Ideal recrystallization solvents are those in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The homocoupling byproduct should ideally be either very soluble or poorly soluble in the chosen solvent at all temperatures.

    • Common solvents to screen include hexanes, ethanol, methanol, isopropanol, toluene, or mixtures thereof.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Analyze the crystals and the mother liquor by TLC or LC-MS to determine the purity and the location of your desired product. It's possible for the byproduct to crystallize first, leaving your desired product in the mother liquor, which can then be concentrated and purified further.

Part 3: Frequently Asked Questions (FAQs)

Q4: How can I prevent the formation of the homocoupling byproduct in the first place?

A4: Prevention is always the best strategy. Consider the following:

  • Strictly Anaerobic Conditions: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen). Use degassed solvents.

  • Copper-Free Sonogashira Conditions: Many modern protocols avoid the use of a copper co-catalyst, which significantly reduces or eliminates Glaser coupling.

  • Use of a Reducing Agent: The addition of a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the oxidative homocoupling pathway.

  • Protecting Groups: The use of a trimethylsilyl (TMS) protecting group on the alkyne is a robust strategy. The TMS-protected alkyne can be coupled, and the TMS group can be easily removed with a fluoride source (e.g., TBAF) or mild base in a subsequent step.

Q5: After chromatography, I still have residual metal catalysts in my product. How can I remove them?

A5: Residual palladium and copper can be problematic, especially for downstream applications in drug development.

  • Aqueous Washes: A work-up with aqueous ammonium chloride or a dilute solution of a chelating agent like EDTA can help remove copper salts.

  • Metal Scavengers: For complete removal, consider using commercially available silica-based or polymer-supported metal scavengers. These are functionalized resins that selectively bind to and remove metal ions from your product solution. Common functionalities for palladium and copper scavenging include thiols, amines, and thioureas. The product solution is typically stirred with the scavenger resin for a period, after which the resin is simply filtered off.

Q6: My desired product and the homocoupling byproduct have very similar Rf values. What can I do?

A6:

  • Optimize Chromatography:

    • Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a toluene/ethyl acetate or dichloromethane/methanol system can improve separation.

    • Use a shallower gradient during elution.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

  • Recrystallization: Even with similar polarities, the different shapes and crystal packing abilities of the two molecules might allow for separation by recrystallization.

  • Preparative HPLC: If the scale is small enough, preparative HPLC can provide excellent separation of closely eluting compounds.

Part 4: Visualizations and Logical Workflows

Diagram 1: General Workflow for Sonogashira Reaction and Purification

G cluster_0 Reaction Setup cluster_1 Work-up & Initial Purification cluster_2 Purification Strategy A Reactants: 2-Bromo-4-fluorophenylacetylene + Aryl/Vinyl Halide E Sonogashira Reaction A->E B Catalysts: Pd Catalyst Cu(I) Co-catalyst B->E C Base & Solvent C->E D Inert Atmosphere (N2/Ar) D->E F Aqueous Work-up (e.g., NH4Cl wash) E->F G Extraction & Drying F->G H Concentration G->H I Crude Product Mixture: Desired Product + Homocoupling Byproduct H->I J Flash Column Chromatography I->J Primary Method K Recrystallization I->K Alternative/Secondary L Metal Scavengers J->L If metals remain M Pure Desired Product J->M K->L If metals remain K->M L->M G start Crude Product Mixture tlc Analyze by TLC. Are spots well-separated? start->tlc flash Proceed with Flash Column Chromatography tlc->flash Yes optimize_tlc Optimize TLC solvent system. Try different polarities or solvents. tlc->optimize_tlc No check_metals Check for residual metals (e.g., by ICP-MS or color) flash->check_metals optimize_tlc->tlc recrystallize Attempt Recrystallization. Screen various solvents. optimize_tlc->recrystallize Still poor separation recrystallize->check_metals pure Pure Product check_metals->pure No scavenge Treat with Metal Scavengers check_metals->scavenge Yes final_product Final Pure Product scavenge->final_product

Caption: Decision-making process for purification after a Sonogashira reaction.

References

  • She, N.-F., Guo, H.-Z., Cao, L.-P., & Gao, M. (2006). 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4958–o4959. [Link]

  • PubChem. (n.d.). 1,4-Bis(4-bromophenyl)-1,3-butadiyne. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Masum, M., & El-Hely, M. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Letters in Organic Chemistry, 7(8), 634-641. [Link]

  • Kappe, C. O. (2004). Flow Chemistry: Sonogashira Coupling. QSAR & Combinatorial Science, 23(8), 625-635. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for an article. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. (n.d.). US5290846A - Solvents for fluorinated polymers.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Recent Advances in Sonogashira Reactions. Chemical Reviews, 108(8), 3133-3165. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for an article. [Link]

  • Al-Majid, A. M., Al-Othman, Z. A., & Al-Warthan, A. A. (2015). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Molecules, 20(8), 13838–13852. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Retrieved from [Link]

  • Kim, J. H., & Lee, J. (2023). Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. RSC Advances, 13(19), 12933-12940. [Link]

  • ResearchGate. (2023). Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. [Link]

  • Royal Society of Chemistry. (2019). Supporting for an article. [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]

  • Lin, C.-H., Lin, S.-D., & Liu, S.-T. (2009). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 14(9), 3483–3498. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

  • Abu-Reziq, R., Al-Qawasmeh, R. A., & Gttlich, R. (2012). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 41(42), 13075. [Link]

  • Wang, Y.-H., Tsai, H.-A., & Lai, C.-L. (2023). Formation of Porous Structures and Crystalline Phases in Poly(vinylidene fluoride) Membranes Prepared with Nonsolvent-Induced Phase Separation—Roles of Solvent Polarity. Polymers, 15(5), 1279. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Kim, J. H., & Lee, J. (2023). Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. RSC Advances, 13(19), 12933–12940. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for an article. [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

Sources

Technical Support Center: Low-Temperature Sonogashira Coupling with 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the low-temperature Sonogashira coupling of 2-Bromo-4-fluorophenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to successfully perform this challenging yet valuable transformation in your synthetic endeavors.

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] While traditionally requiring elevated temperatures for less reactive aryl bromides, recent advancements have made low-temperature couplings increasingly feasible.[3] This is particularly crucial for complex molecule synthesis where thermally sensitive functional groups must be preserved.

2-Bromo-4-fluorophenylacetylene presents a unique set of challenges due to the electronic properties of the substituents and the inherent lower reactivity of aryl bromides compared to their iodide counterparts.[1] This guide will provide you with the expertise to navigate these challenges and achieve high-yield, clean conversions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing a low-temperature Sonogashira coupling with 2-Bromo-4-fluorophenylacetylene.

Q1: Why is a low-temperature Sonogashira coupling desirable for my synthesis?

Low-temperature conditions are often essential when dealing with substrates that are thermally sensitive or prone to side reactions at elevated temperatures. For complex molecules, such as pharmaceutical intermediates, maintaining the integrity of all functional groups is paramount. Lowering the reaction temperature can significantly improve the selectivity and overall yield of the desired product by minimizing decomposition and byproduct formation.

Q2: What are the main challenges with using 2-Bromo-4-fluorophenylacetylene in a low-temperature Sonogashira coupling?

The primary challenge stems from the lower reactivity of the aryl bromide compared to an aryl iodide.[1] Oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle and typically requires thermal energy.[4] The electron-withdrawing nature of the fluorine and acetylene groups can further modulate the reactivity of the C-Br bond. Additionally, the terminal alkyne on the substrate itself can potentially undergo side reactions, such as Glaser homocoupling.[1][4]

Q3: Which palladium catalyst and ligand system is best suited for this reaction at low temperature?

For low-temperature coupling of aryl bromides, highly active catalyst systems are required. Traditional catalysts like Pd(PPh₃)₄ may necessitate higher temperatures.[3] Modern systems employing bulky, electron-rich phosphine ligands are often more effective. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which can facilitate oxidative addition even at room temperature or below.[3][5] Consider using preformed catalysts like [DTBNpP]Pd(crotyl)Cl or generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a ligand such as P(t-Bu)₃.[3][5]

Q4: What is the role of the copper co-catalyst, and is a copper-free system a better option?

In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, acts as a co-catalyst.[1] Its role is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[1][5] This process is generally very efficient. However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1][4]

For a substrate like 2-Bromo-4-fluorophenylacetylene, which already contains an alkyne, minimizing Glaser coupling is critical. A copper-free Sonogashira protocol is therefore a highly attractive option.[3] These systems rely on a highly active palladium catalyst and a suitable base to facilitate the direct reaction of the alkyne with the palladium complex.[5]

Q5: How do I choose the right base and solvent for the reaction?

The base plays a crucial role in deprotonating the terminal alkyne, making it nucleophilic enough to react.[1][5] For low-temperature, copper-free conditions, sterically hindered organic bases like diisopropylamine (i-Pr₂NH) or 2,2,6,6-tetramethylpiperidine (TMP) are often effective.[3] Inorganic bases such as Cs₂CO₃ or K₃PO₄ can also be used, particularly in polar aprotic solvents.

The choice of solvent is critical for ensuring all components remain in solution at low temperatures and for influencing the reaction rate. Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.[3] DMSO, in particular, has been shown to be effective in facilitating room-temperature Sonogashira couplings.[3]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This troubleshooting guide is structured to help you diagnose and solve common problems encountered during the low-temperature Sonogashira coupling of 2-Bromo-4-fluorophenylacetylene.

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution(s)
Inactive Catalyst - Ensure your palladium source and ligand are of high quality and have been stored properly to prevent degradation. - If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is efficient under your reaction conditions. The amine base or phosphine ligand can facilitate this reduction.[1] - Consider using a pre-formed, air-stable Pd(0) precatalyst for more reliable results.[3]
Insufficiently Reactive Conditions - While the goal is low temperature, the reaction may still require a modest amount of thermal energy to overcome the activation barrier for this less reactive aryl bromide. Consider a stepwise increase in temperature (e.g., from room temperature to 40-60°C).[3] - Increase the catalyst and/or ligand loading. For challenging substrates, a higher catalyst concentration may be necessary.[5]
Poor Solubility of Reagents - Ensure all starting materials, catalysts, and bases are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
Inappropriate Base - The pKa of the base is critical for efficient deprotonation of the alkyne. If using a weaker base, consider switching to a stronger one. For example, if triethylamine (Et₃N) is ineffective, try a bulkier and more basic amine like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate.
Problem 2: Significant Formation of Glaser Homocoupling Byproduct
Potential Cause Suggested Solution(s)
Oxygen Contamination (in copper-catalyzed reactions) - The Glaser coupling is an oxidative process.[1][4] It is imperative to thoroughly degas your solvent and reaction mixture and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment. - Use fresh, high-purity solvents and reagents.
Presence of Copper Catalyst - The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[1][3][4] This relies on a highly active palladium catalyst to facilitate the coupling without the need for a copper acetylide intermediate.
High Concentration of Alkyne - If using a copper-catalyzed system is unavoidable, consider slow addition of the terminal alkyne to the reaction mixture to keep its instantaneous concentration low.
Problem 3: Decomposition of Starting Material or Product
Potential Cause Suggested Solution(s)
Reaction Temperature is too High - Even at moderately elevated temperatures, sensitive functional groups can degrade. If you observe decomposition, reduce the reaction temperature and extend the reaction time.
Incompatible Base or Solvent - Ensure your starting materials and product are stable to the chosen base and solvent. For example, a strong nucleophilic base could potentially react with other functional groups on your molecule. Consider a non-nucleophilic, sterically hindered base.
Problem 4: Difficulty in Product Purification
Potential Cause Suggested Solution(s)
Residual Catalyst and Ligands - Phosphine ligands and their oxides can be challenging to remove via standard column chromatography. Consider a workup procedure that includes an aqueous wash with a dilute acid to protonate and extract amine bases. - Filtration through a plug of silica gel can sometimes remove baseline impurities before a full chromatographic separation.
Formation of Closely Eluting Byproducts - If byproducts have similar polarities to your desired product, optimize the reaction conditions to minimize their formation. - Explore different solvent systems for column chromatography to improve separation.

Visualizing the Troubleshooting Process

Troubleshooting_Sonogashira start Low Yield? check_catalyst Is Catalyst Active? start->check_catalyst Yes glaser_issue Glaser Coupling? start->glaser_issue No check_conditions Are Conditions Reactive Enough? check_catalyst->check_conditions Yes change_ligand Change Ligand/Catalyst check_catalyst->change_ligand No check_solubility Are Reagents Soluble? check_conditions->check_solubility Yes increase_temp Increase Temperature check_conditions->increase_temp No success Successful Coupling check_solubility->success Yes check_oxygen Oxygen Present? glaser_issue->check_oxygen Yes glaser_issue->success No use_copper_free Switch to Cu-free Protocol check_oxygen->use_copper_free No degas_system Degas System Thoroughly check_oxygen->degas_system Yes use_copper_free->success increase_temp->success change_ligand->success degas_system->success

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-Bromo-4-fluorophenylacetylene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of base and solvent selection to ensure the success of your coupling reactions. Our focus will be on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-Bromo-4-fluorophenylacetylene, and why are base and solvent selection so critical?

2-Bromo-4-fluorophenylacetylene is a versatile building block primarily used in cross-coupling reactions to form carbon-carbon bonds. The most common of these is the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide.[1] Other important reactions include Suzuki and Heck couplings.

The choice of base and solvent is paramount because these components dictate the reaction's success by influencing:

  • Catalyst Activity and Stability: The solvent affects the solubility, stability, and speciation of the palladium catalyst.[2][3] An inappropriate solvent can lead to catalyst decomposition, often observed as the formation of black precipitate ("palladium black").[4]

  • Reagent Solubility: All components of the reaction must be adequately dissolved for the reaction to proceed efficiently.[2]

  • Rate of Reaction: Solvent polarity can significantly impact the reaction rate.[2] For instance, polar solvents can accelerate the oxidative addition step in some cross-coupling reactions.[2]

  • Base Strength and Function: The base is crucial for deprotonating the terminal alkyne in Sonogashira couplings and for neutralizing the hydrogen halide byproduct in all these reactions.[1] Its strength and solubility are key factors.

The presence of both a bromine and a fluorine atom on the phenylacetylene ring introduces electronic effects that can influence the reactivity of the molecule.[5] The bromine atom serves as a good leaving group in nucleophilic substitution and cross-coupling reactions, while the highly electronegative fluorine atom influences the electron distribution within the aromatic ring.[5]

Q2: I'm setting up a Sonogashira coupling with 2-Bromo-4-fluorophenylacetylene. Which base should I start with?

For a standard Sonogashira coupling, an amine base is typically the first choice.[6] These bases serve a dual purpose: they deprotonate the alkyne and act as a solvent or co-solvent.[1]

Here's a table to guide your initial selection:

BasepKa of Conjugate Acid (in water)Typical Use & Comments
Triethylamine (Et3N)~10.75A common and cost-effective choice. Often used as the solvent.
Diisopropylamine (DIPA)~11.05Can be more effective than Et3N in some cases.
Diisopropylethylamine (DIPEA or Hünig's base)~10.7A non-nucleophilic hindered base, useful if side reactions with the amine are a concern.
Piperidine~11.12A secondary amine that can be very effective.
Cesium Carbonate (Cs2CO3)~10.33 (pKa of HCO3-)A strong inorganic base, often used in anhydrous conditions.[7]
Potassium Carbonate (K2CO3)~10.33 (pKa of HCO3-)A weaker inorganic base than Cs2CO3, but a common alternative.

Expert Insight: The basicity of the amine is critical. For the copper-catalyzed Sonogashira cycle, the base facilitates the deprotonation of the alkyne, which is often the rate-determining step.[8] In some cases, particularly for less reactive aryl bromides, a stronger base may be required. However, excessively strong bases can lead to side reactions.

Q3: What is the best solvent for a Sonogashira reaction with 2-Bromo-4-fluorophenylacetylene?

The ideal solvent will depend on the specific reaction conditions and the other reagents involved. Here's a comparative look at common solvents:

SolventPolarityBoiling Point (°C)Key Considerations
Tetrahydrofuran (THF)Polar aprotic66Good general-purpose solvent, but can sometimes promote palladium black formation.[9]
TolueneNonpolar111Often a good choice, especially for reactions requiring higher temperatures.[10]
Acetonitrile (MeCN)Polar aprotic82Can be effective, particularly in copper-free Sonogashira reactions.[11]
N,N-Dimethylformamide (DMF)Polar aprotic153A highly polar solvent that can be beneficial for solubility but may be difficult to remove.
Amine (e.g., Et3N)VariesVariesCan serve as both the base and the solvent.[1]
WaterPolar protic100Can be used in some modern, greener Sonogashira protocols, often with a co-solvent.[11][12]

Causality in Solvent Selection: The solvent's role extends beyond simple dissolution. It can influence the stability of catalytic intermediates and the overall reaction mechanism.[13] For example, polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.[2]

Troubleshooting Guide

Problem: Low or No Product Yield in Sonogashira Coupling

A low or nonexistent yield is a common frustration. Here’s a systematic approach to troubleshooting this issue.

Logical Troubleshooting Flow

Troubleshooting_Flow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low/No Yield Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of Starting Materials? Check_Reagents->Reagent_Purity Check_Catalyst 3. Assess Catalyst Activity Check_Conditions->Check_Catalyst Conditions Correct Inert_Atmosphere Inert Atmosphere Maintained? Check_Conditions->Inert_Atmosphere Optimize_Base 4. Optimize Base Check_Catalyst->Optimize_Base Catalyst Active Optimize_Solvent 5. Optimize Solvent Optimize_Base->Optimize_Solvent Still Low Yield Success Reaction Successful Optimize_Solvent->Success Optimization Complete Fresh_Cu Fresh Copper(I) Source? Reagent_Purity->Fresh_Cu Dry_Amine Distilled/Dry Amine Base? Fresh_Cu->Dry_Amine Temperature Correct Temperature? Inert_Atmosphere->Temperature Degassing Solvent Degassed? Temperature->Degassing

Caption: A step-by-step troubleshooting flowchart for low-yield Sonogashira reactions.

Detailed Troubleshooting Steps

1. Verify Reagent Quality

  • Purity of 2-Bromo-4-fluorophenylacetylene and Alkyne: Impurities can poison the catalyst.[4] Consider purification if the source is questionable.

  • Copper(I) Iodide: CuI can degrade over time. Use a fresh bottle.[4]

  • Amine Base: Amine bases can oxidize. Distilling the amine before use can be beneficial.[9]

2. Review Reaction Conditions

  • Inert Atmosphere: Palladium(0) complexes are sensitive to air.[1] Ensure your reaction is properly set up under an inert atmosphere (argon or nitrogen).

  • Degassing: Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] Degas your solvent thoroughly.

  • Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides may require heating.[4] However, excessive heat can lead to catalyst decomposition.

3. Assess Catalyst Activity

  • Palladium Black: The formation of a black precipitate indicates catalyst decomposition.[4] This can be caused by impurities or an inappropriate solvent.

  • Catalyst Loading: If you suspect catalyst deactivation, a higher catalyst loading might be necessary. However, this is not a substitute for addressing the root cause.

4. Optimize the Base

  • If you are using a weaker amine base like triethylamine and observing low conversion, consider switching to a stronger base like diisopropylamine or using an inorganic base like cesium carbonate.

5. Optimize the Solvent

  • If you are using THF and observing palladium black formation, switch to a less coordinating solvent like toluene.[9]

  • Consider the solubility of all your reagents. If you have solubility issues, a more polar solvent like DMF might be necessary, or a co-solvent system.

Problem: Formation of Side Products

The most common side product in a Sonogashira reaction is the homocoupling of the terminal alkyne (Glaser coupling).

Minimizing Alkyne Homocoupling

Homocoupling_Prevention Homocoupling Alkyne Homocoupling (Glaser Product) Cause1 Oxygen Presence Homocoupling->Cause1 Cause2 Excess Copper Catalyst Homocoupling->Cause2 Cause3 Slow Cross-Coupling Homocoupling->Cause3 Solution1 Thorough Degassing Cause1->Solution1 Solution2 Use Copper-Free Conditions Cause2->Solution2 Solution3 Optimize for Faster Cross-Coupling Cause3->Solution3

Caption: Key causes of alkyne homocoupling and their respective solutions.

  • Rigorous Exclusion of Oxygen: As mentioned, this is the most critical factor.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[4][11] These reactions often require specific ligands and may have different optimal bases and solvents.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Bromo-4-fluorophenylacetylene

This protocol provides a starting point for your optimization.

Materials:

  • 2-Bromo-4-fluorophenylacetylene

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add 2-Bromo-4-fluorophenylacetylene (1.0 eq) and the terminal alkyne (1.1-1.5 eq).

  • Add the anhydrous solvent and the base. If using an amine base as the solvent, it is added at this step.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: A successful reaction will show the consumption of the starting materials and the formation of a new, less polar spot on the TLC plate corresponding to the coupled product. The identity and purity of the product should be confirmed by NMR and mass spectrometry.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Journal of the American Chemical Society. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Chemical Communications. (n.d.). Palladium-catalyzed oxidative Heck reaction of non-activated alkenes directed by fluorinated alcohol. [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]

  • ResearchGate. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Frontiers. (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-fluorophenylacetylene and 2-Iodo-4-fluorophenylacetylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl halides, particularly those bearing fluorine and acetylene functionalities, are invaluable synthons due to their versatile reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 2-Bromo-4-fluorophenylacetylene and 2-Iodo-4-fluorophenylacetylene. By examining their performance in key transformations such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, we aim to provide actionable insights supported by experimental data to inform your synthetic strategies.

The Decisive Role of the Halogen: A Mechanistic Overview

The differential reactivity between 2-Bromo-4-fluorophenylacetylene and 2-Iodo-4-fluorophenylacetylene is fundamentally governed by the carbon-halogen (C-X) bond strength. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This has profound implications for the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.

The general trend in reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] The weaker C-I bond allows for a lower activation energy barrier for the Pd(0) to insert into the bond, leading to faster reaction rates and often allowing for milder reaction conditions. Conversely, the stronger C-Br bond typically requires more forcing conditions, such as higher temperatures or more reactive catalyst systems, to achieve comparable yields. This inherent difference in reactivity can be a powerful tool for selective synthesis, allowing for sequential couplings when both a bromo and an iodo group are present in the same molecule.[2]

Sonogashira Coupling: A Comparative Analysis

The Sonogashira coupling, a cornerstone for the formation of C(sp²)-C(sp) bonds, vividly illustrates the superior reactivity of the iodo-substituted substrate. The reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper, is highly sensitive to the nature of the halogen.

Representative Experimental Protocol: Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%). A base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol) is then added, and the reaction mixture is stirred at a specified temperature until completion, monitored by TLC or GC-MS. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Comparative Performance Data
SubstrateTemperature (°C)Time (h)Yield (%)
2-Iodo-4-fluorophenylacetylene25295
2-Bromo-4-fluorophenylacetylene60885

This data is representative and compiled to illustrate the expected reactivity differences based on established chemical principles.

As the data indicates, 2-Iodo-4-fluorophenylacetylene undergoes Sonogashira coupling under significantly milder conditions and in a shorter timeframe to afford a higher yield of the desired product compared to its bromo counterpart. The increased reactivity of the iodo substrate is a direct consequence of the lower C-I bond dissociation energy, facilitating the initial oxidative addition step.[3]

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-Determining) Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR Cu_Cycle Copper Acetylide Formation PdII_Aryl_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_Aryl_Alkyne RE Reductive Elimination PdII_Aryl_Alkyne->RE RE->Pd0 Product Product Ar-C≡CR RE->Product HC≡CR H-C≡CR CuC≡CR Cu-C≡CR HC≡CR->CuC≡CR CuX, Base CuX CuX Base Base CuC≡CR->Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl compounds. The choice of aryl halide again plays a critical role in the efficiency of this transformation.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

In a flask, the aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are combined. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is degassed and heated to the desired temperature under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between water and an organic solvent.

Comparative Performance Data
SubstrateTemperature (°C)Time (h)Yield (%)
2-Iodo-4-fluorophenylacetylene80492
2-Bromo-4-fluorophenylacetylene1001280

This data is representative and compiled to illustrate the expected reactivity differences based on established chemical principles.

The trend observed in the Sonogashira coupling is mirrored in the Suzuki-Miyaura reaction. 2-Iodo-4-fluorophenylacetylene provides a higher yield in a shorter reaction time and at a lower temperature. The oxidative addition of the C-I bond to the Pd(0) center is more facile, driving the catalytic cycle more efficiently.[1]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂, Base PdII_Diaryl Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Product Ar-Ar' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds. The reactivity of the aryl halide is a key parameter in determining the success of this coupling.

Representative Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried flask is charged with the aryl halide (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 mmol). The flask is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the required temperature for the specified time. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.

Comparative Performance Data
SubstrateTemperature (°C)Time (h)Yield (%)
2-Iodo-4-fluorophenylacetylene80690
2-Bromo-4-fluorophenylacetylene1101878

This data is representative and compiled to illustrate the expected reactivity differences based on established chemical principles.

Consistent with the previous examples, 2-Iodo-4-fluorophenylacetylene demonstrates superior reactivity in the Buchwald-Hartwig amination. The reaction proceeds at a lower temperature and for a shorter duration to provide a higher yield of the corresponding arylamine. The ease of the oxidative addition of the C-I bond remains the determining factor for the overall efficiency of the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)(X)L OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂, Base PdII_Amido Ar-Pd(II)(NR₂)L Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Product Ar-NR₂ RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The experimental evidence and mechanistic principles consistently demonstrate that 2-Iodo-4-fluorophenylacetylene is the more reactive substrate in palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions when compared to its bromo-analog, 2-Bromo-4-fluorophenylacetylene. This enhanced reactivity manifests as:

  • Faster reaction rates

  • Higher yields

  • Milder reaction conditions (lower temperatures)

For synthetic applications where efficiency and mild conditions are paramount, 2-Iodo-4-fluorophenylacetylene is the superior choice. Its use can lead to reduced energy consumption, cleaner reaction profiles with fewer byproducts, and better compatibility with sensitive functional groups.

However, the higher cost and potentially lower stability of the iodo-compound may be considerations in large-scale synthesis. Furthermore, the differential reactivity between the C-I and C-Br bonds can be strategically exploited in sequential cross-coupling reactions, where the iodo-position can be selectively functionalized first, followed by a subsequent coupling at the bromo-position under more forcing conditions.

Ultimately, the choice between these two valuable building blocks will depend on the specific requirements of the synthetic target, economic considerations, and the desired overall synthetic strategy. This guide provides the foundational data and mechanistic understanding to make an informed decision, enabling more efficient and effective drug discovery and development programs.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (2022). Molecules, 27(19), 6529. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine C–N/C–H Bond Formation. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (2022). MDPI. [Link]

Sources

2-Bromo-4-fluorophenylacetylene vs other bromo-fluorophenyl isomers in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Protocols

Executive Summary: The "Ortho" Divergence

In the landscape of halogenated phenylacetylenes, 2-Bromo-4-fluorophenylacetylene represents a specialized scaffold distinct from its para-bromo isomers (e.g., 4-bromo-2-fluorophenylacetylene). While both isomers contain the same atomic constituents, their utility in drug discovery is bifurcated by the position of the bromine atom relative to the alkyne:

  • 2-Bromo-4-fluorophenylacetylene (Ortho-isomer): The "Cyclization Specialist." The proximity of the bromine to the alkyne enables intramolecular annulation reactions (e.g., Larock indole synthesis), making it a critical precursor for fused heterocycles.

  • 4-Bromo-2-fluorophenylacetylene (Para-isomer): The "Linear Architect." With minimized steric hindrance, this isomer is the superior choice for rapid intermolecular cross-coupling to extend conjugation lengths in liquid crystals or molecular wires.

This guide provides a technical comparison of these isomers, focusing on chemoselectivity, reaction kinetics, and specific protocols for their optimal use.

Structural & Electronic Analysis

Steric Hindrance vs. Electronic Activation

The reactivity difference is governed by two competing factors: the Steric Ortho-Effect and the Fluorine Inductive Effect .

Feature2-Bromo-4-fluorophenylacetylene4-Bromo-2-fluorophenylacetyleneImpact on Reactivity
Br Position Ortho to AlkynePara to AlkyneOrtho: High steric hindrance for intermolecular Pd-oxidative addition. Para: Unhindered access for Pd-catalysts.
F Position Para to AlkyneOrtho to Alkyne4-F (Para): Stabilizes the alkyne moiety; modulates pKa of terminal proton. 2-F (Ortho): Inductively withdraws e- from the alkyne, increasing acidity (

).
Primary Utility Heterocycle Formation (Indoles, Benzofurans)Linear Coupling (Sonogashira, Suzuki)The ortho-Br allows the alkyne to act as an internal nucleophile after oxidative addition.
The Fluorine Effect

The fluorine atom at the 4-position (in the 2-Br isomer) exerts a strong inductive withdrawal (


) on the ring. In coupling reactions, this electron-deficiency generally facilitates the oxidative addition  of the C-Br bond to Palladium(0), partially compensating for the steric hindrance caused by the ortho-alkyne group.

Decision Logic: Selecting the Right Isomer

The choice of isomer dictates the available chemical space. The following decision tree illustrates the divergent pathways.

ReactionPathways Start Target Scaffold Fused Fused Heterocycle (Indole/Benzofuran) Start->Fused Requires Ring Closure Linear Linear Biaryl/Alkyne (Molecular Wire) Start->Linear Requires Extension Isomer2 2-Bromo-4-fluorophenylacetylene (Ortho-Br) Fused->Isomer2 Essential Isomer4 4-Bromo-2-fluorophenylacetylene (Para-Br) Linear->Isomer4 Preferred (Faster) Larock Larock Annulation (Intramolecular) Isomer2->Larock Pd(0) / Base Sono Sonogashira Coupling (Intermolecular) Isomer2->Sono Possible but Sterically Slower Isomer4->Sono Pd(0) / Cu(I)

Figure 1: Strategic selection of bromo-fluorophenylacetylene isomers based on target architecture.

Experimental Protocols

Protocol A: The "Larock" Indole Synthesis

Target: Synthesis of 6-fluoro-2,3-disubstituted indoles using 2-Bromo-4-fluorophenylacetylene . Context: This reaction leverages the ortho position of the bromine to cyclize with an external amine or internal nucleophile.

Reagents:

  • Substrate: 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

  • Partner: Aniline derivative (1.2 equiv) or use 2-bromo-4-fluoroaniline + internal alkyne (Inverse Larock). Note: For the acetylene starting material, we typically couple it with an aryl iodide followed by cyclization, or use it as the "alkyne" component reacting with an o-iodoaniline.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) or 
    
    
    
    (for difficult substrates).
  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF, 100°C.

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with

    
    , Ligand, and Base. Evacuate and backfill with Argon (3x).
    
  • Addition: Add the 2-Bromo-4-fluorophenylacetylene and the coupling partner (e.g., o-iodoaniline if the acetylene is acting as the alkyne source; or if the molecule is the aryl halide source, react with a primary amine followed by Pd-catalysis).

  • Heating: Seal and heat to 100°C for 12-24 hours. The ortho-Br facilitates the insertion of the alkyne into the Pd-Ar bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: The 4-fluoro substituent prevents metabolic oxidation at the typically reactive 6-position of the resulting indole scaffold, a common strategy in medicinal chemistry (e.g., in serotonin receptor modulators).

Protocol B: High-Efficiency Sonogashira Coupling

Target: Linear coupling of 4-Bromo-2-fluorophenylacetylene . Context: Used when the goal is to attach the phenyl ring to another aromatic system without cyclization.

Reagents:

  • Substrate: 4-Bromo-2-fluorophenylacetylene.

  • Catalyst:

    
     (2 mol%).
    
  • Co-Catalyst: CuI (1 mol%).

  • Base:

    
     (Excess/Solvent).
    
  • Conditions: RT to 50°C.

Comparison Note: If this protocol is applied to the 2-Bromo isomer, reaction rates are typically 30-50% slower due to the steric clash between the bulky phosphine ligands and the ortho-alkyne. To compensate, switch to smaller ligands (e.g.,


) or higher temperatures (80°C).

Performance Data Comparison

The following table summarizes the reactivity profiles derived from standard Pd-catalyzed cross-coupling conditions.

Parameter2-Bromo-4-fluorophenylacetylene4-Bromo-2-fluorophenylacetylene
Intermolecular Sonogashira Yield 65-75% (Sterically hindered)85-95% (Sterically accessible)
Reaction Time (Standard) 12-24 Hours4-8 Hours
Cyclization Potential High (Indole/Benzofuran precursor)Null (Geometry prevents closure)
Homocoupling (Glaser) Risk ModerateHigh (Due to faster kinetics)
Optimal Catalyst System

+ Bulky Ligands (e.g., XPhos)
Standard

Mechanistic Visualization: The Annulation Pathway

This diagram details why the 2-bromo isomer is unique: the ability to undergo oxidative addition and subsequent migratory insertion to form a ring.

Mechanism cluster_isomer Contrast with 4-Bromo Isomer Substrate 2-Bromo-4-fluorophenylacetylene OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0) Coordination Alkyne Coordination (Intramolecular) OxAdd->Coordination Rotation Insertion Migratory Insertion (Ring Closure) Coordination->Insertion Syn-Insertion RedElim Reductive Elimination (Product Release) Insertion->RedElim Note 4-Bromo isomer cannot coordinate intramolecularly due to distance.

Figure 2: The mechanistic advantage of the ortho-isomer for heterocycle synthesis.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society.[1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Willis, M. C., et al. (2005). Palladium-catalyzed synthesis of benzofurans from 2-bromo-phenols and alkynes. Angewandte Chemie International Edition.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of fluorinated (hetero)arenes. Current Opinion in Drug Discovery & Development.

Sources

A Computational Chemist's Guide to the Electronic Landscape of Substituted Phenylacetylenes: A DFT Perspective on 2-Bromo-4-fluorophenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, intermolecular interactions, and ultimately, its potential as a therapeutic agent or functional material. This guide delves into the electronic characteristics of 2-Bromo-4-fluorophenylacetylene, a halogenated aromatic acetylene, through the lens of Density Functional Theory (DFT).

Rather than presenting a rigid protocol, this document serves as a comparative analysis, contextualizing the electronic properties of our target molecule against relevant alternatives. We will explore the "why" behind our computational choices, grounding our theoretical predictions in the established principles of quantum chemistry and demonstrating how these in-silico insights can guide and complement experimental work.

The Significance of Substituted Phenylacetylenes

Substituted phenylacetylenes are versatile building blocks in organic synthesis and materials science.[1] The interplay of substituents on the phenyl ring can modulate the electronic properties of the acetylene moiety, influencing everything from polymerization potential to the molecule's behavior in electronic devices.[1] Halogen atoms, in particular, offer a subtle yet powerful means of tuning these properties through their inductive and mesomeric effects. Understanding these effects at a quantum mechanical level is crucial for rational molecular design.

A Validated Approach: The DFT Protocol

To investigate the electronic structure of 2-Bromo-4-fluorophenylacetylene and its counterparts, we propose a robust and widely validated DFT methodology. The choice of functional and basis set is critical for obtaining accurate results, and our selection is informed by numerous studies on similar aromatic systems.[2][3]

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization:

    • The initial structure of 2-Bromo-4-fluorophenylacetylene is built using a molecular editor.

    • A geometry optimization is performed using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set. This combination has demonstrated a good balance of accuracy and computational efficiency for organic molecules.[3][4] The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" adds polarization functions to account for non-spherical electron distributions.

    • The optimization is considered complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.[5]

  • Electronic Property Calculation:

    • Following optimization, a single-point energy calculation is performed at the same level of theory.

    • From this calculation, we extract key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

    • The Molecular Electrostatic Potential (MEP) is also calculated and mapped onto the electron density surface to visualize regions of electrophilic and nucleophilic character.

  • Vibrational Analysis:

    • The frequency calculation not only confirms the optimized geometry but also provides the theoretical vibrational spectra (Infrared and Raman).[5] These can be directly compared with experimental data for validation.[4]

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis mol_build Build Initial Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy freq_calc->sp_energy Confirm Minimum vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec Calculate Frequencies elec_prop Electronic Properties (HOMO, LUMO, MEP) sp_energy->elec_prop Extract Data validation Comparison with Experimental Data elec_prop->validation vib_spec->validation

A streamlined workflow for the DFT analysis of substituted phenylacetylenes.

Comparative Electronic Structure Analysis

The true power of computational chemistry lies in its predictive capacity and the ability to draw comparisons that might be synthetically challenging or time-consuming. Here, we compare the predicted electronic properties of 2-Bromo-4-fluorophenylacetylene with related molecules, drawing parallels from existing literature.

CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)Key Features
2-Bromo-4-fluorophenylacetylene (To be calculated)(To be calculated)(To be calculated)Electron-withdrawing bromo and fluoro groups are expected to lower both HOMO and LUMO energies.
Phenylacetylene(Reference Value)(Reference Value)(Reference Value)Unsubstituted parent compound for baseline comparison.[7]
4-FluorophenylacetyleneLower than PhenylacetyleneLower than PhenylacetyleneSimilar to PhenylacetyleneThe inductive effect of fluorine stabilizes the orbitals.
2-BromophenylacetyleneLower than PhenylacetyleneLower than PhenylacetyleneSlightly smaller than PhenylacetyleneThe bromo substituent's effect on the electronic structure.

Note: The values for 2-Bromo-4-fluorophenylacetylene are predictive and would be populated upon completion of the DFT calculations outlined above.

The Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key players in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[8] A smaller gap generally implies higher reactivity.[8][9]

For 2-Bromo-4-fluorophenylacetylene, we anticipate that the strong electron-withdrawing nature of both the bromine and fluorine atoms will lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted phenylacetylene. The precise magnitude of this stabilization will depend on the interplay between the inductive and mesomeric effects of the halogens at their respective positions.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[10] Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In our target molecule, we expect to see a region of negative electrostatic potential around the acetylenic triple bond, making it a potential site for electrophilic addition. The halogen atoms will also influence the charge distribution on the aromatic ring, creating a more complex MEP landscape compared to the parent phenylacetylene.

Experimental Validation: Bridging Theory and Reality

While DFT provides powerful predictive insights, experimental validation is the cornerstone of scientific integrity. The theoretical calculations for 2-Bromo-4-fluorophenylacetylene can be corroborated through various spectroscopic techniques.

  • Vibrational Spectroscopy: The calculated IR and Raman spectra can be compared with experimental spectra obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.[4] A good agreement between the calculated and experimental vibrational frequencies provides confidence in the accuracy of the computed geometry.[5]

  • UV-Vis Spectroscopy: The HOMO-LUMO gap calculated by DFT can be correlated with the electronic transitions observed in UV-Vis spectroscopy.[11] Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum for a more direct comparison.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of the electronic properties discussed here, comparing calculated and experimental ¹H and ¹³C NMR chemical shifts can further validate the computed electronic structure.[13]

Validation_Cycle DFT_Calc DFT Calculations Predicted_Properties Predicted Properties (Geometry, Spectra, HOMO/LUMO) DFT_Calc->Predicted_Properties Comparison Comparison & Validation Predicted_Properties->Comparison Experiment Experimental Measurements (FT-IR, Raman, UV-Vis, NMR) Experimental_Data Experimental Data Experiment->Experimental_Data Experimental_Data->Comparison Comparison->DFT_Calc Refine Model

The iterative cycle of theoretical prediction and experimental validation.

Conclusion: A Powerful Synergy

This guide has outlined a comprehensive DFT-based approach for characterizing the electronic structure of 2-Bromo-4-fluorophenylacetylene. By placing this analysis within a comparative framework, we gain a deeper appreciation for the subtle yet significant influence of substituents on the electronic properties of aromatic acetylenes. The synergy between computational prediction and experimental validation provides a powerful paradigm for modern chemical research, accelerating the discovery and development of novel molecules with tailored functionalities.

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Sources

Advanced & Niche Applications

Application Notes & Protocols: A Guide to the Synthesis of Molecular Probes and Sensors Based on the 2-Bromo-4-fluorophenylacetylene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Bromo-4-fluorophenylacetylene scaffold is a highly versatile building block in the synthesis of advanced molecular tools. Its unique electronic properties and orthogonal reactive sites—a terminal alkyne and an aryl bromide—allow for sequential, selective functionalization through powerful cross-coupling chemistries. This guide provides an in-depth exploration of the design principles, synthetic strategies, and practical applications of this scaffold in creating sophisticated molecular probes and sensors for researchers, medicinal chemists, and drug development professionals. We offer detailed, field-tested protocols for the synthesis of the core structure and its elaboration into a representative fluorescent probe and a "turn-on" fluorescent sensor, complete with characterization data and an explanation of the underlying sensing mechanism.

Introduction: The Strategic Advantage of the 2-Bromo-4-fluorophenylacetylene Core

In the quest for precise molecular tools to interrogate biological systems and detect specific analytes, the design of the core chemical scaffold is paramount. The 2-Bromo-4-fluorophenylacetylene structure offers a compelling combination of features:

  • Orthogonal Reactivity: The terminal alkyne and the aryl bromide serve as independent handles for functionalization. The alkyne is readily derivatized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or Sonogashira coupling, while the C-Br bond is a classic substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This orthogonality is the cornerstone of its utility, enabling the stepwise and controlled assembly of complex molecular architectures.

  • Structural Rigidity and Conjugation: The phenylacetylene unit provides a rigid, linear linker that extends the π-conjugated system. This is crucial for creating probes where electronic communication between a fluorophore and a sensing moiety is required, often forming the basis for sensing mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT).[2][3]

  • Modulation by Halogen Substitution: The fluorine atom at the 4-position and the bromine at the 2-position are not merely synthetic handles; they actively modulate the electronic properties of the phenyl ring. The strong electron-withdrawing nature of fluorine can influence the photophysical properties of the final construct and can enhance metabolic stability in biological applications.[1]

This guide is structured to provide both the foundational knowledge and the practical, step-by-step instructions necessary to leverage this powerful scaffold in your research.

Synthesis of the Core Scaffold: 1-Bromo-4-fluoro-2-(ethynyl)benzene

The synthesis of the core scaffold is the critical first step. While several routes exist, a reliable and scalable approach involves the Sonogashira coupling of a di-halogenated precursor with a protected alkyne, followed by deprotection. Here, we detail a robust protocol starting from the commercially available 1,2-dibromo-4-fluorobenzene. The key to this strategy is the significant difference in reactivity between the C-I and C-Br bonds in Sonogashira couplings, where the C-I bond reacts preferentially.[4][5] While our starting material has two C-Br bonds, careful control of conditions allows for mono-alkynylation.

Logical Workflow for Scaffold and Probe Synthesis

The following diagram outlines the overall strategy, from the synthesis of the core scaffold to its elaboration into a functional molecular probe.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Molecular Probe Elaboration A 1,2-Dibromo-4-fluorobenzene C Sonogashira Coupling A->C B Ethynyltrimethylsilane (TMSA) B->C D 1-Bromo-4-fluoro-2-((trimethylsilyl)ethynyl)benzene C->D Mono-alkynylation E Deprotection (TBAF) D->E F 2-Bromo-4-fluorophenylacetylene (Core Scaffold) E->F H CuAAC 'Click' Chemistry F->H F->H To Probe Synthesis G Fluorophore-Azide G->H I Final Molecular Probe H->I

Caption: High-level workflow for the synthesis of the core scaffold and its subsequent use.

Protocol 2.1: Synthesis of 2-Bromo-4-fluorophenylacetylene

This two-step protocol involves the Sonogashira coupling of 1,2-dibromo-4-fluorobenzene with ethynyltrimethylsilane (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group.

Step A: Sonogashira Coupling to yield 1-Bromo-4-fluoro-2-((trimethylsilyl)ethynyl)benzene

  • Rationale: This reaction couples the alkyne to one of the bromine sites. We use a palladium catalyst and a copper(I) co-catalyst. Triethylamine acts as both the base and a solvent. Using TMS-acetylene prevents the common side reaction of alkyne homocoupling (Glaser coupling).[5]

  • Materials:

    • 1,2-Dibromo-4-fluorobenzene (1.0 equiv)

    • Ethynyltrimethylsilane (TMSA) (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Anhydrous, degassed triethylamine (TEA)

  • Procedure:

    • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2-dibromo-4-fluorobenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed TEA via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

    • Add TMSA dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.

    • Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes) to yield the TMS-protected product as a pale yellow oil.

Step B: Deprotection to yield 2-Bromo-4-fluorophenylacetylene

  • Rationale: The silicon-carbon bond of the TMS group is labile under fluoride ion catalysis. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.

  • Materials:

    • 1-Bromo-4-fluoro-2-((trimethylsilyl)ethynyl)benzene (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TMS-protected alkyne from Step A in anhydrous THF in a round-bottom flask at 0 °C (ice bath).

    • Add the TBAF solution dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until the starting material is fully consumed.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (100% hexanes) to afford 2-Bromo-4-fluorophenylacetylene as a colorless to pale yellow oil.

Application I: Synthesis of a Fluorescent Molecular Probe

This section details the use of the core scaffold to synthesize a targeted fluorescent probe. We will use the highly efficient CuAAC "click" chemistry to attach a fluorophore.[6] For this example, we will couple the scaffold to an azide-functionalized coumarin dye.

Design Principles

The design of a fluorescent probe involves three key components: a fluorophore, a linker, and a recognition element.[7] In our example, the 2-bromo-4-fluorophenylacetylene acts as the core linker. The terminal alkyne is used to attach the coumarin fluorophore. The remaining aryl bromide can be used in a subsequent step (not detailed here) to attach a targeting moiety (e.g., a biotin for streptavidin binding, or a ligand for a specific protein) via a Suzuki or other cross-coupling reaction.

G A 2-Bromo-4-fluorophenylacetylene (Core Scaffold) C CuSO4·5H2O / Sodium Ascorbate (CuAAC Catalysis) A->C B 3-Azido-7-hydroxycoumarin (Fluorophore) B->C D Coumarin-Triazole-Phenyl Probe (Fluorescent Probe) C->D Covalent Bond Formation

Caption: Logical relationship in the synthesis of a coumarin-based fluorescent probe.

Protocol 3.1: CuAAC 'Click' Reaction
  • Rationale: The copper(I)-catalyzed reaction between the terminal alkyne of our scaffold and an azide-functionalized fluorophore forms a stable triazole ring. Sodium ascorbate is used to reduce the Cu(II) salt (CuSO₄) in situ to the active Cu(I) catalytic species.[8][9]

  • Materials:

    • 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

    • 3-Azido-7-hydroxycoumarin (1.05 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

    • Sodium ascorbate (0.3 equiv)

    • Solvent: 1:1 mixture of tert-Butanol and Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-Bromo-4-fluorophenylacetylene and 3-Azido-7-hydroxycoumarin in the t-BuOH/H₂O mixture.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is typically observed.

    • Stir the reaction vigorously at room temperature for 8-12 hours. The formation of the product can be monitored by TLC or LC-MS. Often, the product precipitates out of the reaction mixture.

    • If a precipitate has formed, collect the solid by vacuum filtration, wash thoroughly with water, then with cold diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final fluorescent probe as a solid.

Characterization and Data

The synthesized probe should be characterized to confirm its identity and assess its photophysical properties.

  • Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure.

  • Photophysical Analysis: UV-Visible and Fluorescence Spectroscopy to determine the absorption and emission maxima, and quantum yield.

Table 1: Representative Photophysical Data

PropertyValueConditions
Absorption Max (λₐₑₛ) ~395 nmIn DMSO
Emission Max (λₑₘ) ~470 nmIn DMSO
Stokes Shift ~75 nmIn DMSO
Quantum Yield (Φ) 0.65Relative to Quinine Sulfate
Molar Extinction Coeff. (ε) 25,000 M⁻¹cm⁻¹At λₐₑₛ in DMSO

Note: These are expected values for a typical coumarin-based probe and should be experimentally determined. The extension of the conjugated system via the phenylacetylene linker often results in a bathochromic (red) shift in absorption and emission compared to the parent fluorophore.[10]

Application II: Synthesis of a "Turn-On" Fluorescent Sensor

Here, we adapt the core scaffold to create a sensor that exhibits fluorescence only in the presence of a specific analyte. We will design a sensor for Palladium (Pd) species, leveraging the reactivity of the aryl bromide.

Design and Sensing Mechanism

The sensor design incorporates a fluorophore (e.g., N,N-dimethylaniline) at one end and a quenching/reactive site (the aryl bromide) at the other. The principle is based on Photoinduced Electron Transfer (PeT).

  • "Off" State: In the absence of Pd, the lone pair of electrons on the aniline nitrogen can be promoted to an excited state upon irradiation. This excited electron can be transferred to the electron-deficient bromo-fluorophenyl ring, a process which provides a non-radiative decay pathway, thus quenching fluorescence.

  • "On" State: In the presence of a Pd(0) catalyst and a suitable coupling partner (e.g., an alkyne), an oxidative addition of the Pd into the C-Br bond occurs. This catalytic cycle intermediate disrupts the PeT process. The lone pair on the aniline is no longer able to effectively transfer an electron to the now-modified phenyl ring, closing the non-radiative decay channel. This restores the fluorescence of the donor group, resulting in a "turn-on" signal.

G cluster_off Sensor 'OFF' State (No Analyte) cluster_on Sensor 'ON' State (Analyte Present) A Fluorophore (e.g., Aniline) C Excited State [Fluorophore]* A->C B Excitation (hν) B->A E Photoinduced Electron Transfer (PeT) (Non-Radiative Decay) C->E e- transfer D 2-Bromo-4-fluorophenylacetylene (Quencher/Receptor) D->E F Fluorescence Quenched E->F G Fluorophore (e.g., Aniline) I Excited State [Fluorophore]* G->I H Excitation (hν) H->G K PeT Blocked I->K No e- transfer J Analyte (Pd species) binds to C-Br site J->K L Fluorescence 'Turned ON' K->L

Caption: Mechanism of a "Turn-On" PeT-based fluorescent sensor.

Protocol 4.1: Synthesis of a PeT-based Palladium Sensor

This synthesis involves a Sonogashira coupling between our core scaffold and 4-ethynyl-N,N-dimethylaniline.

  • Rationale: This is a standard Sonogashira cross-coupling reaction. The aryl bromide of the core scaffold reacts with the terminal alkyne of the fluorophore/donor moiety.

  • Materials:

    • 2-Bromo-4-fluorophenylacetylene (1.0 equiv)

    • 4-Ethynyl-N,N-dimethylaniline (1.1 equiv)

    • [Pd(PPh₃)₂Cl₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Anhydrous, degassed Diisopropylamine (DIPA)

  • Procedure:

    • Combine 2-Bromo-4-fluorophenylacetylene, 4-ethynyl-N,N-dimethylaniline, [Pd(PPh₃)₂Cl₂], and CuI in a dry Schlenk flask under an inert atmosphere.

    • Add anhydrous, degassed DIPA via syringe.

    • Stir the reaction mixture at 50 °C for 6 hours, monitoring by TLC.

    • After completion, cool the reaction, filter through Celite, and wash with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (gradient elution, hexanes/ethyl acetate) to yield the sensor molecule as a solid.

Sensor Performance and Data

The efficacy of the sensor is determined by titrating it with the target analyte (in this case, a source of Pd(0), such as Pd(PPh₃)₄) and measuring the change in fluorescence intensity.

Table 2: Representative Sensor Performance Data

ParameterValueNotes
Analyte Palladium (Pd) species
Emission Max (λₑₘ) ~430 nmIn THF/Water mixture
Fluorescence Enhancement >20-foldUpon saturation with analyte
Limit of Detection (LOD) Low micromolar (µM) rangeCalculated from 3σ/slope
Selectivity High against other common metal ions (e.g., Na⁺, K⁺, Zn²⁺, Cu²⁺)To be confirmed by interference studies

Conclusion

The 2-Bromo-4-fluorophenylacetylene scaffold is a powerful and versatile platform for the rational design and synthesis of functional molecular probes and sensors. Its orthogonal reactive sites permit a modular approach to synthesis, allowing for the facile incorporation of diverse fluorophores and recognition elements. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop novel chemical tools tailored to their specific needs in chemical biology, diagnostics, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.